

downstream targets of activated caspase-3 containing p20

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An In-depth Technical Guide to the Downstream Targets of Activated Caspase-3

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Caspase-3 in Apoptosis

Caspase-3 is a critical executioner protease in the intricate process of programmed cell death, or apoptosis.[1][2] It belongs to a family of cysteine-aspartic acid proteases that, upon activation, are responsible for the systematic disassembly of the cell.[3] Caspase-3 is synthesized as an inactive zymogen, procaspase-3, a 32 kDa protein.[4] Activation occurs via proteolytic cleavage by upstream initiator caspases, such as caspase-8 and caspase-9, which are triggered by extrinsic (death receptor) and intrinsic (mitochondrial) pathways, respectively. [5][6]

This initial cleavage generates a p20 and a p12 subunit.[7] The p20 fragment is then rapidly auto-processed to a more stable p17 subunit.[7] The active enzyme is a heterotetramer composed of two p17 and two p12 subunits, which orchestrates the cleavage of a vast array of cellular proteins.[1] This guide focuses on the downstream substrates of this fully active caspase-3, clarifying the role of the p20 fragment as a key intermediate in the activation cascade. Once activated, caspase-3 cleaves a multitude of substrates, leading to the classical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[3]



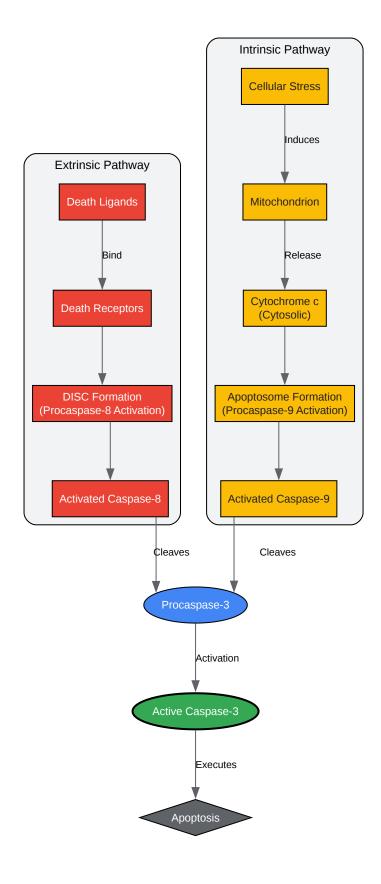
Caspase-3 Activation Signaling Pathways

Caspase-3 activation is a point of convergence for two primary apoptotic signaling pathways: the intrinsic and extrinsic pathways.

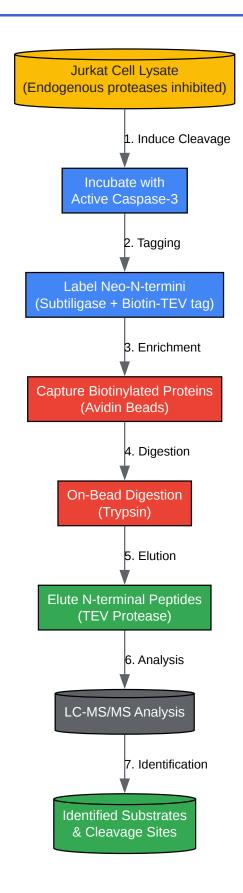
- The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 molecules undergo proximity-induced dimerization and auto-activation. Activated caspase-8 then directly cleaves and activates procaspase-3.[5][6]
- The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, which recruits procaspase-9 to form a complex called the apoptosome.[5] This complex facilitates the activation of caspase-9, which in turn cleaves and activates procaspase-3.[5][8]

These pathways converge on caspase-3, which then executes the final phase of apoptosis by cleaving critical cellular substrates.









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